molecular formula C9H13ClFN B6218920 [(2-fluoro-4-methylphenyl)methyl](methyl)amine hydrochloride CAS No. 2742659-90-9

[(2-fluoro-4-methylphenyl)methyl](methyl)amine hydrochloride

Katalognummer: B6218920
CAS-Nummer: 2742659-90-9
Molekulargewicht: 189.66 g/mol
InChI-Schlüssel: NMSTVCIONREOPM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-fluoro-4-methylphenyl)methylamine hydrochloride is a chemical compound with a molecular formula of C9H12FN·HCl. It is a derivative of phenylmethylamine, where the phenyl ring is substituted with a fluorine atom at the 2-position and a methyl group at the 4-position. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-fluoro-4-methylphenyl)methylamine hydrochloride typically involves the reaction of 2-fluoro-4-methylbenzyl chloride with methylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization from an appropriate solvent.

Industrial Production Methods

In an industrial setting, the production of (2-fluoro-4-methylphenyl)methylamine hydrochloride can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and improved safety compared to batch processes. The use of automated systems also reduces the risk of human error and increases efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

(2-fluoro-4-methylphenyl)methylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups, such as halogens, alkyl groups, or nitro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

(2-fluoro-4-methylphenyl)methylamine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of (2-fluoro-4-methylphenyl)methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.

Vergleich Mit ähnlichen Verbindungen

(2-fluoro-4-methylphenyl)methylamine hydrochloride can be compared with other similar compounds, such as:

    (2-chloro-4-methylphenyl)methylamine hydrochloride: Similar structure but with a chlorine atom instead of fluorine.

    (2-fluoro-4-ethylphenyl)methylamine hydrochloride: Similar structure but with an ethyl group instead of a methyl group.

    (2-fluoro-4-methylphenyl)methylamine hydrochloride: Similar structure but with an ethyl group on the amine instead of a methyl group.

The uniqueness of (2-fluoro-4-methylphenyl)methylamine hydrochloride lies in its specific substitution pattern, which can influence its reactivity and interactions with molecular targets.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '[(2-fluoro-4-methylphenyl)methyl](methyl)amine hydrochloride' involves the reaction of 2-fluoro-4-methylbenzyl chloride with methylamine in the presence of a base to form the intermediate [(2-fluoro-4-methylphenyl)methyl]methylamine, which is then treated with hydrochloric acid to obtain the final product as its hydrochloride salt.", "Starting Materials": [ "2-fluoro-4-methylbenzyl chloride", "methylamine", "base (e.g. sodium hydroxide)", "hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 2-fluoro-4-methylbenzyl chloride in anhydrous ether or another suitable solvent.", "Step 2: Add a stoichiometric amount of methylamine to the solution.", "Step 3: Add a base (e.g. sodium hydroxide) to the solution to facilitate the reaction.", "Step 4: Stir the reaction mixture at room temperature for several hours.", "Step 5: Extract the product [(2-fluoro-4-methylphenyl)methyl]methylamine from the reaction mixture using a suitable solvent.", "Step 6: Treat the product with hydrochloric acid to obtain the final product as its hydrochloride salt.", "Step 7: Purify the product by recrystallization or another suitable method." ] }

CAS-Nummer

2742659-90-9

Molekularformel

C9H13ClFN

Molekulargewicht

189.66 g/mol

IUPAC-Name

1-(2-fluoro-4-methylphenyl)-N-methylmethanamine;hydrochloride

InChI

InChI=1S/C9H12FN.ClH/c1-7-3-4-8(6-11-2)9(10)5-7;/h3-5,11H,6H2,1-2H3;1H

InChI-Schlüssel

NMSTVCIONREOPM-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)CNC)F.Cl

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.